Ethyl 5-nitropicolinate
Overview
Description
Ethyl 5-nitropicolinate, with the chemical formula C8H8N2O4, is an organic compound that belongs to the class of nitropyridines. It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and an ethyl ester group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
It is known that nitro-containing compounds like ethyl 5-nitropicolinate can undergo reduction reactions in biological systems . This can lead to the formation of reactive species that can interact with various cellular targets, potentially leading to various biological effects .
Biochemical Pathways
Nitro-containing compounds are known to interfere with various cellular processes, including dna synthesis, protein function, and cellular respiration
Result of Action
Nitro-containing compounds can generate reactive species that can cause various types of cellular damage
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-nitropicolinate can be synthesized through the nitration of ethyl picolinate. The process typically involves the reaction of ethyl picolinate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the ester hydrolysis.
Major Products Formed:
Reduction: Ethyl 5-aminopicolinate.
Substitution: Various substituted picolinates depending on the nucleophile used.
Hydrolysis: 5-nitropicolinic acid.
Scientific Research Applications
Ethyl 5-nitropicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 4-chloro-5-nitropicolinate
- Methyl 3-nitroisonicotinate
- 5-Nitropyridin-3-amine
- 2-Fluoro-3-nitropyridine
Comparison: Ethyl 5-nitropicolinate is unique due to the specific positioning of the nitro and ester groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties compared to similar compounds. For example, the presence of the nitro group at the 5-position makes it more reactive in nucleophilic substitution reactions compared to compounds with the nitro group at other positions .
Properties
IUPAC Name |
ethyl 5-nitropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFHVUFNOKRFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668430 | |
Record name | Ethyl 5-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30563-98-5 | |
Record name | Ethyl 5-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.